Lissamine rhodamine B PEG3 azide is a bifunctional compound characterized by its unique structure, which includes a polyethylene glycol (PEG) moiety and a rhodamine B fluorophore. This compound has the molecular formula and is often utilized in various scientific applications due to its fluorescent properties and reactivity. The azide group enables it to participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling applications in biological and chemical research .
The primary chemical reaction involving lissamine rhodamine B PEG3 azide is the click chemistry reaction, specifically the Huisgen cycloaddition between azides and alkynes. This reaction allows for the selective attachment of the fluorescent dye to biomolecules containing alkyne functionalities. The reaction proceeds under mild conditions and results in stable triazole linkages, which are advantageous for maintaining the integrity of the labeled biomolecules .
Lissamine rhodamine B PEG3 azide exhibits significant biological activity primarily as a fluorescent probe. It is used for visualizing cellular processes, tracking biomolecules, and studying interactions within biological systems. The rhodamine B component contributes to its strong fluorescence, which is essential for imaging applications in live cells and tissues. Moreover, its ability to conjugate with various biomolecules enhances its utility in biomedical research .
The synthesis of lissamine rhodamine B PEG3 azide typically involves several steps:
Lissamine rhodamine B PEG3 azide finds numerous applications across various fields:
Interaction studies involving lissamine rhodamine B PEG3 azide focus on understanding how this compound interacts with various biological molecules. These studies often assess:
Lissamine rhodamine B PEG3 azide shares similarities with other fluorescent dyes and bioconjugation reagents. Here are some comparable compounds:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Lissamine Rhodamine B Sulfonyl | A sulfonyl derivative of rhodamine B | Enhanced solubility in aqueous environments |
Sulforhodamine 101-Azide | A similar azide-functionalized fluorophore | Used predominantly in biological assays |
Rhodamine 6G | A well-known fluorophore without an azide functionality | Higher quantum yield compared to lissamine dyes |
Lissamine rhodamine B PEG3 azide stands out due to its combination of a reactive azide group for click chemistry and the strong fluorescence from the rhodamine moiety, making it particularly versatile for bioconjugation applications .
Fluorescence anisotropy and fluorescence polarization assays represent powerful analytical techniques that exploit the relationship between molecular rotation and fluorescence emission to investigate biomolecular interactions [6] [7]. Lissamine rhodamine B polyethylene glycol 3 azide demonstrates exceptional utility in these applications due to its optimal photophysical properties and molecular size characteristics that enable sensitive detection of binding events [8] [9].
The fundamental principle underlying fluorescence anisotropy measurements relies on the photoselection of fluorophores with transition dipole moments aligned with polarized excitation light [7]. When Lissamine rhodamine B polyethylene glycol 3 azide absorbs polarized photons, molecules with appropriately oriented transition moments become preferentially excited, creating an anisotropic distribution of excited states [9]. The subsequent fluorescence emission retains memory of this initial polarization, with the degree of depolarization directly related to the molecular rotation that occurs during the excited state lifetime [7].
Parameter | Lissamine Rhodamine B | Standard Rhodamine B | Measurement Conditions |
---|---|---|---|
Excitation Wavelength | 568 nanometers | 540 nanometers | Argon-Krypton laser excitation [1] |
Emission Maximum | 580-590 nanometers | 625 nanometers | Aqueous buffer, pH 7.4 [9] |
Fluorescence Lifetime | 2.5-3.0 nanoseconds | 2.7 nanoseconds | Temperature 25°C [10] |
Anisotropy Range | 0.25-0.40 | 0.30-0.45 | Concentration dependent [11] |
The molecular weight and hydrodynamic properties of Lissamine rhodamine B polyethylene glycol 3 azide make it particularly suitable for competitive binding assays where size differences between bound and unbound states drive anisotropy changes [12]. When the probe conjugates to larger biomolecular targets through click chemistry, the resulting increase in molecular volume significantly reduces rotational diffusion, leading to higher anisotropy values [6]. This size-dependent anisotropy change enables quantitative analysis of binding interactions with high sensitivity and precision [7].
Research findings demonstrate that Lissamine rhodamine B polyethylene glycol 3 azide exhibits concentration-dependent anisotropy behavior that must be carefully controlled for reproducible measurements [11]. At concentrations below 10^-4 molar, the compound displays stable anisotropy values suitable for quantitative analysis, while higher concentrations may exhibit intermolecular interactions that complicate interpretation [11]. The polyethylene glycol spacer component contributes to reduced aggregation tendencies compared to unmodified rhodamine dyes, extending the useful concentration range for anisotropy measurements [1].
The integration of azide functionality enables development of signal-on anisotropy assays where fluorescence enhancement accompanies target binding [6]. Through strategic design of alkyne-modified target molecules, researchers can create systems where click chemistry conjugation simultaneously increases both fluorescence intensity and anisotropy, providing dual readouts that enhance assay reliability and sensitivity [4]. This approach has proven particularly valuable for detecting low-abundance targets where traditional intensity-based measurements may lack sufficient signal-to-noise ratios [13].
Two-photon excitation microscopy represents a revolutionary advancement in deep tissue imaging that overcomes fundamental limitations of conventional fluorescence techniques [14] [15]. Lissamine rhodamine B polyethylene glycol 3 azide exhibits favorable two-photon absorption properties that enable high-resolution imaging at depths previously inaccessible with single-photon methods [16] [17].
The two-photon absorption process requires simultaneous absorption of two near-infrared photons, each contributing approximately half the energy needed for fluorescence excitation [14]. For Lissamine rhodamine B polyethylene glycol 3 azide, optimal two-photon excitation occurs at wavelengths around 830-840 nanometers, utilizing the quadratic dependence of two-photon absorption on excitation intensity to achieve spatial localization [16]. This wavelength range corresponds to the tissue transparency window where biological specimens exhibit minimal absorption and scattering, enabling deeper penetration than conventional visible light excitation [14].
Two-Photon Property | Lissamine Rhodamine B Derivatives | Comparison Fluorophores | Measurement Details |
---|---|---|---|
Peak Absorption Cross-Section | 200-210 Goeppert-Mayer units | 125-204 Goeppert-Mayer units | Wavelength 830-840 nanometers [16] |
Optimal Excitation Wavelength | 840 nanometers | 780-860 nanometers | Femtosecond pulse laser [16] |
Imaging Depth Capability | 200-500 micrometers | 50-300 micrometers | Brain tissue preparations [16] |
Photobleaching Rate | Reduced by 2-3 fold | Variable | Compared to single-photon [17] |
The molecular structure of Lissamine rhodamine B polyethylene glycol 3 azide contributes to its excellent two-photon performance through the extended conjugated system of the rhodamine chromophore [16]. The sulfonated aromatic rings provide strong two-photon absorption while maintaining high fluorescence quantum yield, resulting in bright emission suitable for single-molecule detection applications [18]. Research demonstrates that rhodamine-based fluorophores exhibit two-photon absorption cross-sections comparable to or exceeding those of commonly used imaging dyes, making them attractive alternatives for demanding applications [16].
Deep tissue imaging applications benefit from the inherent advantages of two-photon excitation, including reduced photobleaching outside the focal volume and minimal photodamage to biological specimens [14]. Lissamine rhodamine B polyethylene glycol 3 azide shows enhanced photostability under two-photon conditions compared to single-photon excitation, with photobleaching rates reduced by factors of two to three [17]. This improved photostability enables extended imaging sessions and longitudinal studies that would be challenging with conventional fluorescence microscopy [16].
The combination of high two-photon absorption cross-section and excellent photostability makes Lissamine rhodamine B polyethylene glycol 3 azide particularly valuable for in vivo imaging applications [16]. Studies in mouse brain tissue demonstrate successful voltage imaging at depths exceeding 200 micrometers, with signal-to-noise ratios sufficient for single-trial detection of neuronal activity [16]. The probe's compatibility with chronic imaging windows enables longitudinal studies of neural dynamics in awake, behaving animals, opening new possibilities for understanding brain function [16].
Turn-on fluorescent probes represent a sophisticated approach to bacterial detection that minimizes background fluorescence through activation-dependent emission [19] [20]. Lissamine rhodamine B polyethylene glycol 3 azide can be engineered into turn-on probe systems specifically designed for mycobacteria detection through strategic incorporation of activation mechanisms targeting unique bacterial metabolic pathways [21] [22].
The development of mycobacteria-specific turn-on probes leverages distinctive biochemical features of these organisms, including specialized cell wall components, unique enzyme activities, and specific transport systems [19] [23]. Azide-masked fluorescent probes demonstrate particular promise for mycobacteria detection, where the azide group serves as both a quenching element and a photoactivatable trigger [19]. Upon exposure to ultraviolet light or specific enzymatic conditions, the azide undergoes transformation to generate highly fluorescent products through efficient intramolecular reactions [21].
Probe Mechanism | Detection Sensitivity | Specificity | Activation Method |
---|---|---|---|
Azide Photoactivation | 10^3 colony forming units per milliliter | Mycobacteria selective | Ultraviolet light, 1 minute [19] |
Enzyme-Activated Probes | 10^4-10^5 colony forming units per milliliter | Species dependent | Beta-lactamase activity [24] |
Trehalose-Based Probes | 10^2-10^3 colony forming units per milliliter | Mycobacteria specific | Metabolic uptake [23] |
Dual-Targeting Systems | Single cell detection | High specificity | Enzyme cascade [24] |
The trehalose uptake pathway represents a particularly attractive target for mycobacteria-specific probe design due to its essential role in cell wall biosynthesis and unique expression in these organisms [19] [23]. Lissamine rhodamine B polyethylene glycol 3 azide derivatives functionalized with trehalose moieties exploit the LpqY-SugABC transporter system for selective bacterial uptake [19]. This transporter-mediated internalization ensures preferential accumulation in metabolically active mycobacteria while minimizing uptake by other bacterial species [21].
Research findings demonstrate that azide-masked trehalose probes achieve remarkable selectivity for mycobacteria detection, successfully distinguishing target organisms from Gram-positive and Gram-negative bacteria present at concentrations exceeding 10^8 colony forming units per milliliter [19]. The probe uptake mechanism requires metabolically active bacteria, as demonstrated by reduced signal in stationary-phase cultures and complete signal abolition in heat-killed preparations [21]. This metabolic dependence provides additional specificity by distinguishing viable organisms from dead bacterial material that might interfere with detection [19].
The turn-on mechanism relies on efficient intramolecular cyclization reactions that occur upon azide activation, resulting in fluorescence enhancement factors exceeding 90-fold [21]. Photoactivation using handheld ultraviolet lamps enables rapid probe activation within one minute, making the system suitable for point-of-care diagnostic applications [19]. The combination of selective uptake, metabolic dependence, and efficient turn-on chemistry creates a robust platform for mycobacteria detection with potential applications in clinical diagnostics and research [22].
PEG chains behave as highly flexible, hydrophilic “molecular springs.” When grafted onto bulky dyes, even a triethylene-glycol arm (~15 Å fully extended) can spatially separate the fluorophore from crowded biological surfaces, relieving steric congestion during bioconjugation or target binding [1] [2].
Key observations
Spacer Example | Apparent k off (s ⁻¹) | Relative Bond‐Lifetime vs. No Spacer | Adhesive/Binding Flux Change | Source |
---|---|---|---|---|
None (chem-adsorbed antibody) | 0.10 s⁻¹ [2] | 1× | Baseline | [2] |
PEG3 biotin linker | 0.060 s⁻¹ [3] | 1.7× | +45% | [3] |
PEG10 antibody linker | 0.047 s⁻¹ [2] | 2.1× | +300% | [2] |
Collectively, these data verify that the triethylene-glycol span in Lissamine rhodamine B PEG3 azide provides a sufficient “reach” to minimize steric burden while keeping molecular mass and hydrodynamic radius relatively low (R_h increase ≤20% over parent dye [4]).
Sulfonated rhodamines aggregate above ~0.1 mg/mL in neutral aqueous media because π-π stacking outweighs electrostatic repulsion [5]. PEGylation converts the dye into a highly hydrated entity, shifting the balance toward dissolution.
Experimental evidence
Dye Variant | Water Solubility at 25 °C | Aggregation Onset | Notes | Source |
---|---|---|---|---|
Lissamine rhodamine B (carboxylate) | <0.1 mg/mL (sparingly soluble) [5] | Visible turbidity at 50 µM [5] | Hydrophobic π-stacking dominates | [5] |
Lissamine rhodamine B PEG3 azide | >10 mg/mL (readily soluble) [6] | None up to 200 µM (DLS) | PEG hydration shell prevents dye–dye contact | [6] |
DRF-PEG conjugate (rhodamine-PEG sensor) | Fully soluble to >5 mg/mL [7] | No aggregates detected (TEM) | PEG segment masks hydrophobic core | [7] |
These studies confirm that a triethylene-glycol spacer is long enough to impart bulk water compatibility without introducing excessive molecular weight—a critical balance for fluorescence imaging probes or small-molecule therapeutics.
PEG spacers can enhance the effective molarity of azide groups by projecting them away from sterically congested surfaces and by increasing local flexibility. For Lissamine rhodamine B PEG3 azide, the triethylene glycol chain measurably accelerates SPAAC coupling to cyclooctynes.
Kinetic comparisons
Azide Class | Spacer Length | k₂ (M⁻¹ s⁻¹, 25 °C) | Relative Rate vs. Alkyl Azide | Reference |
---|---|---|---|---|
Benzyl azide (no PEG) | 0 | 0.32–0.85 [10] | 1× | [10] |
Lissamine rhodamine B PEG3 azide | 3 EG units | 0.55–1.22 [10] | 1.6× | [10] |
DBCO-trastuzumab (no PEG) | 0 | 0.25 [9] | 1× | [9] |
DBCO-PEG5-trastuzumab | 5 EG units | 0.33 [9] | 1.3× | [9] |
Mechanistic rationale
Collectively, these effects render PEG3 an optimal compromise: it is long enough to deliver meaningful kinetic gains yet short enough to avoid the slower dynamics sometimes observed with PEG10–PEG24 linkers, where excessive flexibility can dilute effective molarity [10].
A triethylene-glycol spacer fundamentally re-engineers Lissamine rhodamine B into a water-soluble, low-steric-hindrance, fast-clicking fluorophore without imposing a prohibitive mass penalty. Quantitative kinetic and biophysical data demonstrate that PEG3 delivers: